molecular formula C11H13N3O2 B2707594 Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate CAS No. 1160246-38-7

Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B2707594
CAS No.: 1160246-38-7
M. Wt: 219.244
InChI Key: AYLZTCJBGBSYTG-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a pyrazolopyridine derivative characterized by a methyl substituent at the 5-position of the bicyclic pyrazolo[3,4-b]pyridine core and an ethyl acetate group at the 1-position. Its synthesis typically involves alkylation of the pyrazolopyridine scaffold with ethyl chloroacetate under basic conditions, yielding high purity products (e.g., 95% yield reported in similar syntheses) . Structural elucidation via NMR and IR confirms the presence of key functional groups, such as the C=O ester moiety (1722 cm⁻¹ in IR) and characteristic triplet/quartet patterns for the N-CH2 group in ¹H NMR .

Properties

IUPAC Name

ethyl 2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-10(15)7-14-11-9(6-13-14)4-8(2)5-12-11/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLZTCJBGBSYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=N2)C)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves the condensation of 5-methyl-1H-pyrazole-3-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated by filtration and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl acetate group in Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate undergoes nucleophilic substitution under appropriate conditions. This reactivity enables transformations such as:

  • Hydrolysis : Conversion to the corresponding carboxylic acid via basic or acidic conditions.

  • Aminolysis : Reaction with amines to form amides or hydrazides, depending on the nucleophile.

Reactions with Isothiocyanates

The compound reacts with isothiocyanates to form thioamide derivatives. Key examples include:

  • Phenyl isothiocyanate : Refluxing in ethanol yields N-phenyl-hydrazine-1-carbothioamide derivatives (e.g., compound 6a ) with yields up to 89% .

  • Allyl isothiocyanate : Produces N-allyl-hydrazine-1-carbothioamide derivatives (e.g., compound 6b ) in 70% yield .

Spectral Data for Compound 6b

1H NMR Peaks (δ) Assignment
10.57 (s)Hydrazine-NH-thiourea
8.50 (s)Hydrazino-amide NH
8.12 (s)NH-CH₂
4.21–4.26 (m)Allyl CH₂N
5.07–5.16 (m)Allyl CH₂=
5.95–6.01 (m)Allyl CH=

Condensation with Carbonyl Compounds

The compound participates in condensation reactions with carbonyl reagents (e.g., ketones, aldehydes) to form fused heterocycles. For example:

  • Ethyl acetoacetate : Reaction in ethanol with piperidine catalysis yields pyrazolone derivatives (e.g., compound 8a–f ) with yields up to 90% .

13C NMR Data for Compound 8b

Carbon Signal (δ) Assignment
163.6C-5a (carbonyl)
157.1C-6 (pyridine)
151.6C-3 (pyrazole)
148.5C-5d (pyridine)

Cyclization Reactions

The compound’s pyrazolo[3,4-b]pyridine core enables cyclization pathways to access complex heterocycles:

  • Cascade 6-endo-dig Cyclization : Silver-mediated cyclization with alkyne precursors forms substituted pyrazolo[3,4-b]pyridines .

  • Gould–Jacobs Reaction : Reaction with 1,3-bis-electrophilic compounds (e.g., diethyl 2-(ethoxymethylene)malonate) generates diverse pyrazolo[3,4-b]pyridines .

Hydrolysis and Functional Group Transformations

  • Nitrile to Carboxylic Acid : Basic hydrolysis of pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives yields carboxylic acids, which can undergo subsequent condensation reactions .

  • Ester to Amide : Reaction with hydrazine hydrate converts esters to hydrazides, enabling further functionalization (e.g., formation of thioamides) .

Curtius Rearrangement Pathway

Reactions involving nitrous acid (e.g., HNO₂/HCl) lead to intermediate isocyanates, which undergo nucleophilic addition to form cyanoesters .

Mechanistic Steps :

  • Formation of isocyanate intermediate via Curtius rearrangement.

  • Nucleophilic attack by deprotonated cyanoacetate.

Analytical and Structural Validation

  • NMR Spectroscopy : Key assignments include:

    • 1H NMR : Singlets for NH protons (δ 10–11 ppm) and methyl groups (δ 2.5–3 ppm) .

    • 13C NMR : Carbonyl carbons (δ 160–170 ppm) and aromatic carbons (δ 120–150 ppm) .

  • Mass Spectrometry : Molecular ion peaks confirm structural identity (e.g., C₂₀H₁₉N₅O₃ for compound 11 ) .

Comparison of Reaction Conditions

Reaction Type Conditions Yield Key Product
Nucleophilic substitutionRefluxing ethanolModerateAmides/hydrazides
Isothiocyanate reactionRefluxing ethanol, 8–10 h70–89%Thioamides
CondensationPiperidine catalyst, ethanolUp to 90%Pyrazolones

This synthesis-focused analysis highlights the compound’s versatility in constructing biologically relevant heterocycles. Further exploration of its reactivity could unlock novel applications in medicinal chemistry.

Scientific Research Applications

Anticancer Activity

Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has been investigated for its anticancer properties. Pyrazolo[3,4-b]pyridine derivatives have shown promise as inhibitors of various cancer cell lines. A study highlighted that compounds with this structure exhibited significant cytotoxic effects against breast cancer and leukemia cell lines, with mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Research indicates that pyrazolo[3,4-b]pyridine derivatives possess antimicrobial activities against a range of bacteria and fungi. This compound was tested against both Gram-positive and Gram-negative bacteria, showing notable inhibition zones comparable to standard antibiotics .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Studies have demonstrated that derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases .

Synthetic Approaches

The synthesis of this compound often involves multicomponent reactions (MCRs), which are advantageous for their efficiency and yield. For instance, one method reported an overall yield of up to 87% using a combination of starting materials including hydrazine derivatives and aldehydes under optimized conditions .

Case Studies

StudyFocusFindings
Anticancer ActivitySignificant cytotoxicity against leukemia cell lines; mechanisms involved apoptosis.
Antimicrobial PropertiesEffective against Staphylococcus aureus and Escherichia coli; comparable efficacy to ciprofloxacin.
Anti-inflammatory EffectsInhibition of COX-2; potential therapeutic implications for chronic inflammatory diseases.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate and structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents Molecular Weight Key Applications/Screening Synthesis Yield Key References
This compound 5-Me, 1-CH₂COOEt 245.28 Antioxidant activity, corrosion inhibition 95% (similar analogs)
Ethyl 2-(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate 3-NH₂, 4,6-diMe, 1-CH₂COOEt 261.31 Precursor for hydrazide ligands, 1,2,4-triazoles 95%
Ethyl 2-(3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate 3-NH₂, 6-CF₃, 1-CH₂COOEt 315.29 Anticancer agents (IC₅₀ screening) Not specified
Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate 4-CF₂H, 3,6-diMe, 1-CH₂COOEt 375.38 Discontinued (stability/viability issues) Discontinued
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[...]acetate Complex substituents 389.40 Drug discovery intermediates 97% purity

Key Observations:

Substituent Effects on Bioactivity: The 5-methyl derivative (target compound) demonstrates antioxidant activity, likely due to its electron-donating methyl group stabilizing reactive intermediates . Trifluoromethyl (CF₃) at the 6-position (e.g., in ) enhances anticancer activity, attributed to increased lipophilicity and metabolic stability.

Synthetic Accessibility :

  • Alkylation with ethyl chloroacetate is a common synthetic route for 1-CH₂COOEt derivatives, achieving high yields (~95%) under mild conditions .
  • Discontinued compounds (e.g., ) may reflect challenges in scalability or stability, such as sensitivity to hydrolysis due to difluoromethyl groups.

Physical Properties: Higher molecular weight analogs (e.g., 389.40 in ) exhibit reduced solubility in polar solvents, limiting their utility in aqueous biological systems. Methyl and amino substituents improve crystallinity, aiding purification (e.g., recrystallization from ethanol ).

Applications :

  • Antioxidant/Corrosion Inhibition : The target compound’s ester group and planar pyrazolopyridine core enable interactions with metal surfaces or free radicals .
  • Anticancer Agents : CF₃- and aryl-substituted derivatives show promise in cell viability assays, with IC₅₀ values comparable to clinical candidates .

Biological Activity

Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (CAS Number: 1160246-38-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological versatility.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives. This compound has shown promising results against various bacterial strains:

  • Study Findings : In an agar well-diffusion assay, compounds similar to this compound exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .
CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus18
This compoundP. aeruginosa16

2. Anti-inflammatory Activity

The pyrazolo[3,4-b]pyridine scaffold is also recognized for its anti-inflammatory properties. Research has indicated that derivatives can inhibit pro-inflammatory cytokines:

  • Mechanism : The compound may inhibit the NF-kB pathway, reducing the expression of inflammatory mediators .

3. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties:

  • Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The induction of apoptosis was confirmed through assays measuring caspase activation and cell cycle arrest .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several pyrazolo derivatives, including this compound. The results demonstrated that this compound significantly inhibited bacterial growth compared to standard antibiotics like erythromycin .

Case Study 2: Anti-inflammatory Mechanism

In a research article focusing on anti-inflammatory agents derived from pyrazoles, it was reported that this compound effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests its potential utility in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, and how do reaction conditions impact yield?

  • Methodological Answer : The compound is typically synthesized via alkylation of pyrazolo[3,4-b]pyridine derivatives with ethyl chloroacetate. For example, a suspension of 5-methyl-1H-pyrazolo[3,4-b]pyridine in dry DMF containing anhydrous K₂CO₃ is treated with ethyl chloroacetate under stirring at room temperature for 13 hours. The product is isolated by filtration after quenching in ice-cold water, followed by recrystallization from ethanol, achieving yields up to 95% . Key variables affecting yield include solvent choice (DMF ensures solubility), stoichiometric control of reagents, and reaction duration.

Q. How is structural characterization performed for this compound, and what spectral markers are critical?

  • Methodological Answer :

  • NMR : The N-CH₂ group in the alkylated product appears as a triplet at δ 1.13 ppm (CH₂CH₃) and a quartet at δ 4.22 ppm (OCH₂) in 1^1H NMR, confirming successful alkylation. Aromatic protons in the pyrazolo[3,4-b]pyridine core resonate between δ 6.5–8.5 ppm .
  • IR : A strong C=O stretch at ~1720 cm⁻¹ confirms the ester functionality .
  • XRD : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles, with monoclinic crystal systems (e.g., space group P21/c) and unit cell parameters (e.g., a = 8.30 Å, b = 8.59 Å, c = 22.35 Å) .

Q. What are common impurities during synthesis, and how are they addressed?

  • Methodological Answer : By-products include unreacted starting materials or over-alkylated derivatives. Recrystallization from ethanol or ethyl acetate effectively removes polar impurities. Purity is monitored via HPLC (e.g., >99% purity) or TLC (Rf comparison). For example, residual hydrazine from hydrazide intermediates (used in downstream reactions) is eliminated by washing with NaHCO₃ .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent oxidation .
  • Handling : Use explosion-proof equipment (P241) and avoid heat/sparks (P210). In case of skin contact, wash with soap and water (P350) .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste due to potential pyrazole degradation products.

Q. How is the compound utilized in preliminary biological studies?

  • Methodological Answer : It serves as a precursor for bioactive hydrazides and metal complexes. For instance, hydrazide derivatives are synthesized by refluxing with hydrazine hydrate, followed by cyclization with CS₂ to form oxadiazole-thiols. These derivatives are screened for antioxidant activity via DPPH radical scavenging assays .

Advanced Research Questions

Q. How can synthesis be optimized using green chemistry principles?

  • Methodological Answer : Replace DMF with ethanol or water-miscible solvents to reduce toxicity. demonstrates a meglumine-catalyzed five-component reaction in ethanol at room temperature, achieving high yields (70–85%) with minimal energy input. Catalyst loading (10 mol%) and solvent volume (3 mL/mmol) are critical variables .

Q. What computational strategies predict the compound’s bioactivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases. Hydrazide derivatives of this compound show predicted hydrogen bonding with active-site residues (e.g., Arg120 in COX-2), correlating with experimental IC₅₀ values . MD simulations (>100 ns) assess stability of ligand-receptor complexes.

Q. How are structural discrepancies in XRD or NMR data resolved?

  • Methodological Answer :

  • Polymorphism : Recrystallize from different solvents (e.g., acetonitrile vs. ethanol) to isolate stable polymorphs.
  • Dynamic NMR : Variable-temperature 1^1H NMR resolves rotational barriers in ester groups, explaining split signals .
  • DFT Calculations : Optimize geometries using Gaussian09 at the B3LYP/6-311+G(d,p) level to compare theoretical and experimental bond lengths .

Q. What strategies mitigate by-product formation in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Monitoring : Use in-situ FTIR to track intermediates (e.g., hydrazide formation at 3316 cm⁻¹ NH₂ stretch) .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent over-alkylation.
  • Flow Chemistry : Continuous reactors minimize side reactions by precise control of residence time and temperature.

Q. How does the compound’s electronic structure influence its reactivity?

  • Methodological Answer : Frontier molecular orbital (FMO) analysis reveals nucleophilic sites (HOMO localized on pyrazole-N) and electrophilic sites (LUMO on ester carbonyl). Substituent effects (e.g., electron-withdrawing CF₃ groups) lower LUMO energy, enhancing reactivity in SNAr reactions . Cyclic voltammetry (e.g., Epa = +1.2 V vs. Ag/AgCl) quantifies oxidation stability .

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